Cas no 292173-01-4 (3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde)

3-Methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde is a synthetic aromatic aldehyde with a methoxy and 3-methylbenzyloxy substitution pattern on the benzene ring. This compound is of interest in organic synthesis due to its reactive aldehyde group, which facilitates further functionalization, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of electron-donating methoxy and benzyloxy groups enhances its stability and reactivity in electrophilic aromatic substitution and condensation reactions. Its well-defined structure and purity ensure consistent performance in multi-step synthetic routes. The compound is typically handled under controlled conditions due to its sensitivity to oxidation and light.
3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde structure
292173-01-4 structure
Product Name:3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
CAS No:292173-01-4
MF:C16H16O3
MW:256.296444892883
MDL:MFCD01963559
CID:891219
Update Time:2026-04-29

3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-4-((3-methylbenzyl)oxy)benzaldehyde
    • 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
    • 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
    • 004784
    • AC1LFTNK
    • CTK4G2955
    • MolPort-000-889-791
    • Oprea1_269772
    • Oprea1_390628
    • SBB012952
    • ZERO
    • MDL: MFCD01963559
    • Inchi: InChI=1S/C16H16O3/c1-12-4-3-5-14(8-12)11-19-15-7-6-13(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3
    • InChI Key: JUMMOXLFMSQFSV-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=O)OC

Computed Properties

  • Exact Mass: 256.11000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5

Experimental Properties

  • Density: 1.133
  • Boiling Point: 406.6°C at 760 mmHg
  • Flash Point: 191.3°C
  • Refractive Index: 1.584
  • PSA: 35.53000
  • LogP: 3.39510

3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:292173-01-4)3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Order Number:A1084945
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:22
Price ($):250.0
Email:sales@amadischem.com

Additional information on 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde

Introduction to 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde (CAS No. 292173-01-4) and Its Emerging Applications in Chemical Biology

3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde, identified by the chemical identifier CAS No. 292173-01-4, is a structurally complex aromatic aldehyde that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of methoxy-substituted benzenaldehydes, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple methoxy and phenyl groups in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The synthesis of 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde involves multi-step organic transformations, typically starting from commercially available aromatic precursors. The introduction of methoxy groups at the 3rd and 4th positions, along with a methylphenylmethoxy substituent at the 4th position, requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired regioselectivity and functional group compatibility.

Recent studies have highlighted the pharmacological potential of 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde in various biological assays. Its benzaldehyde core is a well-known pharmacophore that interacts with multiple biological targets, including enzymes and receptors. The methoxy and phenyl substituents further modulate its binding affinity and selectivity, making it a promising candidate for drug discovery programs.

In particular, research has demonstrated that 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde exhibits inhibitory activity against certain enzymes implicated in inflammatory and neurodegenerative diseases. The compound's ability to modulate enzyme activity at nanomolar concentrations suggests its potential as a lead compound for the development of novel therapeutic agents. Additionally, its structural similarity to naturally occurring lignans has prompted investigations into its possible role as a precursor for bioactive natural products.

The molecular modeling studies of 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde have provided insights into its binding interactions with biological targets. Computational docking simulations have revealed that the compound can effectively bind to active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. These findings align with experimental observations that show inhibitory effects on inflammatory mediator production in cellular models.

Furthermore, the bioavailability and metabolic stability of 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde have been evaluated through in vitro studies. The compound demonstrates favorable pharmacokinetic properties, including reasonable solubility in aqueous buffers and resistance to rapid metabolic degradation. These characteristics are crucial for its potential translation into clinical applications, as they ensure prolonged circulation time and sustained biological activity.

Emerging research also explores the role of 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde in modulating signaling pathways associated with cancer cell proliferation and apoptosis. Preclinical studies have indicated that the compound can induce G1/S cell cycle arrest in cancer cell lines by inhibiting key regulatory proteins. Moreover, its ability to trigger apoptosis in cancer cells without significant toxicity toward normal cells suggests its potential as an anticancer agent.

The versatility of 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde extends beyond enzymatic inhibition; it also exhibits antioxidant properties due to the presence of phenolic moieties in its structure. Antioxidants are known to mitigate oxidative stress, a contributing factor in various chronic diseases, including cardiovascular disorders and neurodegenerative conditions. Thus, this compound may serve as a dual-action therapeutic agent by targeting both enzymatic pathways and oxidative stress.

In conclusion, 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde (CAS No. 292173-01-4) represents a structurally intriguing molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of methoxy and phenyl substituents endows it with diverse biological activities, making it a valuable scaffold for drug discovery. Ongoing research continues to uncover new therapeutic applications for this compound, positioning it as a promising candidate for future clinical development.

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Amadis Chemical Company Limited
(CAS:292173-01-4)3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
A1084945
Purity:99%
Quantity:5g
Price ($):250.0
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